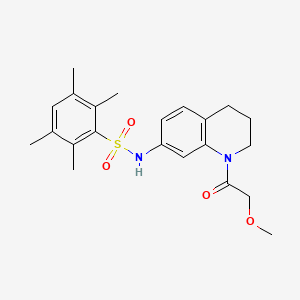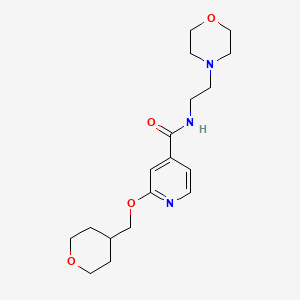
N-(2-morpholinoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholinoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, also known as MPI-0479605, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by a team of chemists at the pharmaceutical company Myriad Genetics in 2009. Since then, it has been extensively studied for its potential applications in various fields of biomedical research.
Applications De Recherche Scientifique
Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives
Morpholine and Pyrans Derivatives
Morpholine is an aromatic heterocycle with significant pharmacological activities. It is involved in the development of compounds with a broad spectrum of pharmacological profiles. Pyrans and their analogues are notable for their diverse applications due to their significant biological activities. Recent studies have focused on synthesizing novel morpholine and pyran derivatives, highlighting their potent pharmacophoric activities and potential in drug design (Asif & Imran, 2019).
Analytical Methods for Determining Antioxidant Activity
Antioxidant Activity Analysis
Various analytical methods are used to determine the antioxidant activity of compounds, including those based on the transfer of a hydrogen atom or an electron. These methods are crucial in assessing the antioxidant capacity of complex samples, potentially including morpholine and pyran derivatives. The techniques provide a foundation for understanding the antioxidant mechanisms and their implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Biomedical Applications of Phosphorus-containing Polymers
Phosphorus-Containing Organic Materials
These materials are gaining interest for their biocompatibility, hemocompatibility, and resistance to protein adsorption, making them suitable for dentistry, regenerative medicine, and drug delivery applications. The development of phosphorylcholine-containing (co)polymers represents a promising class of materials for biomedical applications (Monge et al., 2011).
Gene Function Inhibition by Morpholino Oligos
Morpholino Oligos in Gene Function Study
Morpholino oligos have been tested across various model organisms to inhibit gene function effectively. They offer a rapid method to study gene function in embryonic development, showcasing the utility of morpholino derivatives in genetic research and potential therapeutic applications (Heasman, 2002).
Neuroprotective Mechanisms in Cerebral Ischemia
Citicoline in Neuroprotection
Citicoline, or CDP-choline, has shown beneficial effects in CNS injury models and pathological brain conditions. Its therapeutic action is attributed to the stimulation of phosphatidylcholine synthesis in the injured brain, suggesting potential applications for morpholine derivatives in neuroprotection (Hatcher & Dempsey, 2002).
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c22-18(20-5-6-21-7-11-24-12-8-21)16-1-4-19-17(13-16)25-14-15-2-9-23-10-3-15/h1,4,13,15H,2-3,5-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTAXQYXAIKITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholinoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

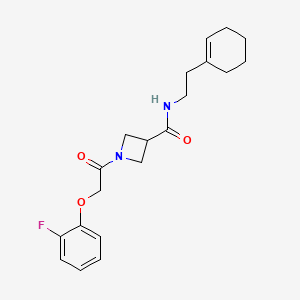
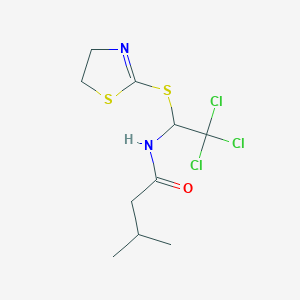
![Tert-butyl 2-[2-oxo-2-[2-(prop-2-enoylamino)ethylamino]ethyl]morpholine-4-carboxylate](/img/structure/B2537282.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2537283.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2537285.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2537286.png)
![(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2537287.png)
![(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2537288.png)
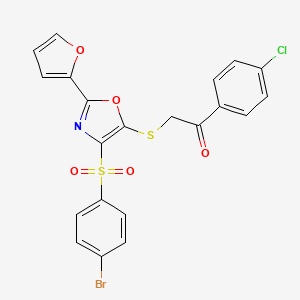



![N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537296.png)
